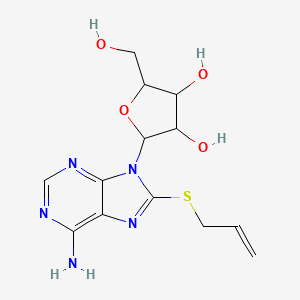
2-(6-amino-8-prop-2-enylsulfanyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-amino-8-prop-2-enylsulfanyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a useful research compound. Its molecular formula is C13H17N5O4S and its molecular weight is 339.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-Amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(6-amino-8-prop-2-enylsulfanyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , also known by its CAS number 56964-87-5 , is a purine derivative that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₃H₁₉N₅O₄S
- Molecular Weight : 341.386 g/mol
- Density : 1.8 g/cm³
- Boiling Point : 717.3°C at 760 mmHg
The biological activity of this compound primarily involves its interaction with nucleic acid metabolism and enzyme regulation. It acts as a substrate for various enzymes, influencing pathways related to:
- Nucleotide synthesis
- Cell signaling
- Enzyme regulation
These interactions suggest a role in modulating cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antiviral Activity :
- Studies have shown that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
- Specifically, compounds similar to this one have been noted for their efficacy against RNA viruses.
-
Antitumor Effects :
- The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
- Mechanistic studies reveal that it may induce apoptosis in tumor cells through the activation of intrinsic pathways.
-
Immunomodulatory Effects :
- There is evidence suggesting that this compound can modulate immune responses, enhancing the activity of immune cells such as T-cells and macrophages.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of RNA virus replication | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Immunomodulatory | Enhanced T-cell and macrophage activity |
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced viral load in infected cell cultures. The mechanism was attributed to competitive inhibition of viral RNA polymerase, leading to decreased viral replication rates.
Case Study 2: Antitumor Activity
In vitro studies on various cancer cell lines (e.g., breast, lung) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.
Properties
CAS No. |
75059-23-3 |
|---|---|
Molecular Formula |
C13H17N5O4S |
Molecular Weight |
339.37 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H17N5O4S/c1-2-3-23-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
ZATIFJKJPWWYAJ-WOUKDFQISA-N |
SMILES |
C=CCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Isomeric SMILES |
C=CCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C=CCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Key on ui other cas no. |
75059-23-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















